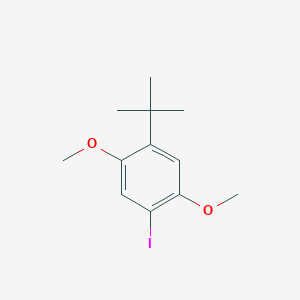

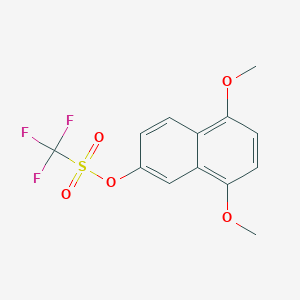

![molecular formula C27H31ClN2O6S B052646 4-{4-[(R)-(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl}butanoic acid benzenesulfonate CAS No. 190730-42-8](/img/structure/B52646.png)

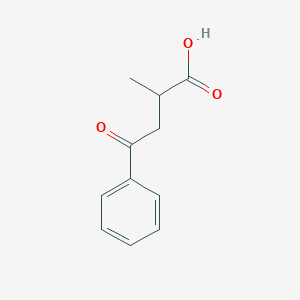

4-{4-[(R)-(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl}butanoic acid benzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Clozapine N-oxide (CNO) is a synthetic drug primarily used in biomedical research. It serves as a ligand to activate DREADD receptors (Designer Receptors Exclusively Activated by Designer Drugs). Initially considered biologically inert, CNO has since been found to undergo metabolic conversion in peripheral tissues, ultimately forming clozapine .

Mécanisme D'action

CNO’s effects stem from its ability to activate DREADD receptors. These receptors are engineered GPCRs that respond exclusively to CNO. The downstream signaling pathways involve modulation of neuronal activity, neurotransmitter release, and gene expression.

Méthodes De Préparation

Synthetic Routes:: The synthesis of CNO involves several steps. One common method starts with the reaction of clozapine (the parent compound) with hydrogen peroxide (H₂O₂) in the presence of a catalyst. This process leads to the formation of CNO.

Reaction Conditions::- Reactants: Clozapine, hydrogen peroxide

- Catalyst: Typically a transition metal complex (e.g., manganese(III) acetate )

- Solvent: Organic solvents (e.g., acetonitrile , dimethyl sulfoxide )

- Temperature: Room temperature or slightly elevated

- Isolation: Purification by column chromatography or recrystallization

Industrial Production:: While CNO is mainly used for research purposes, its industrial-scale production remains limited due to its specialized applications.

Analyse Des Réactions Chimiques

Reactions Undergone:: CNO can participate in various chemical reactions, including:

Oxidation: Conversion of clozapine to CNO via oxidation of the nitrogen atom.

Reduction: Reverse conversion of CNO to clozapine.

Substitution: Interactions with other functional groups.

Oxidation: Hydrogen peroxide (H₂O₂), transition metal catalysts.

Reduction: Reducing agents (e.g., ).

Substitution: Various nucleophiles (e.g., , ).

Major Products:: The primary product of CNO metabolism is clozapine, which can then exert its pharmacological effects.

Applications De Recherche Scientifique

CNO finds applications across multiple fields:

Neuroscience: Activation of DREADD receptors allows precise control of neuronal activity in animal models.

Behavioral Studies: Investigating neural circuits and behavior modulation.

Metabolic Research: Studying metabolic pathways and their regulation.

Drug Development: Testing potential therapeutic targets.

Comparaison Avec Des Composés Similaires

CNO stands out due to its unique properties as a DREADD ligand. Other similar compounds include:

Clozapine: The parent compound from which CNO is derived.

Other DREADD Ligands: Examples include and .

Propriétés

IUPAC Name |

benzenesulfonic acid;4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3.C6H6O3S/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;7-10(8,9)6-4-2-1-3-5-6/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);1-5H,(H,7,8,9)/t21-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGHXQPQKQPSBB-ZMBIFBSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1O[C@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClN2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

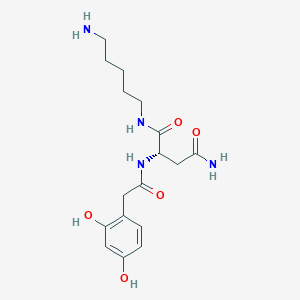

![N-Hexadecyl-N-methyl-4-[5-methyl-3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thiomethyl]-2,3-dihydroisoxazol-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B52577.png)

![4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone](/img/structure/B52578.png)